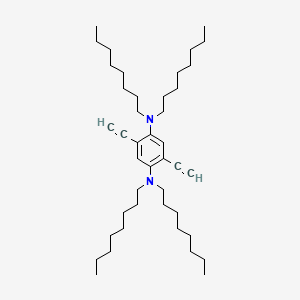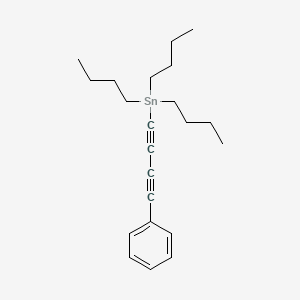
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 4-phenylbuta-1,3-diyn-1-yl group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane typically involves the coupling of a stannane precursor with a phenylbuta-1,3-diynyl derivative. One common method is the oxidative acetylene coupling, which involves the reaction of a stannane with a phenylbuta-1,3-diynyl compound under oxidative conditions . This method leverages the reactivity of the acetylene groups to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced using suitable reducing agents to form different organotin derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce different organotin compounds .
Scientific Research Applications
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane has several scientific research applications:
Mechanism of Action
The mechanism of action of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane involves its ability to participate in radical reactions. The tin atom can form radicals that initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: A silicon-based compound with a similar phenylbuta-1,3-diynyl group but different chemical properties.
Uniqueness
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is unique due to its combination of a tin atom with a phenylbuta-1,3-diynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other compounds may not be as effective .
Properties
CAS No. |
125358-13-6 |
|---|---|
Molecular Formula |
C22H32Sn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
tributyl(4-phenylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C10H5.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H;3*1,3-4H2,2H3; |
InChI Key |
LKXONYTZNQOHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)


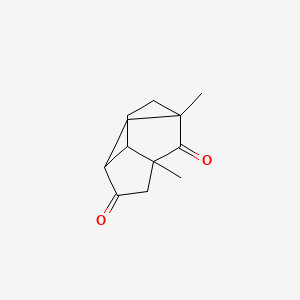
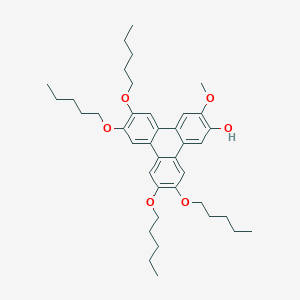
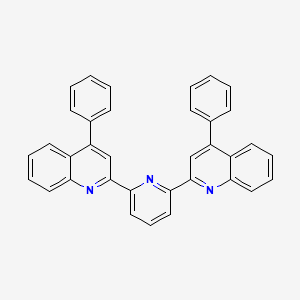
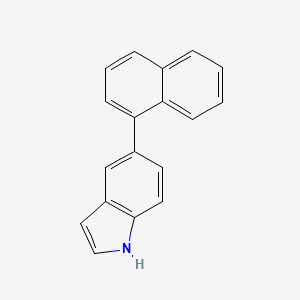
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
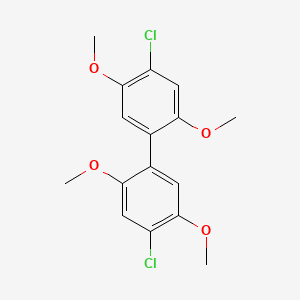
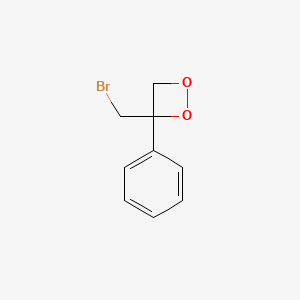
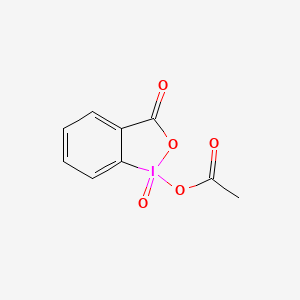
dimethyl-](/img/structure/B14278263.png)
